1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine
Description
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-16-6-7-19(14-17(16)2)26-15-20(22-23-26)21(27)25-12-8-18(9-13-25)24-10-4-3-5-11-24/h6-7,14-15,18H,3-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFNTHUBLICWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
Attachment of the Bipiperidine Moiety: This step involves the reaction of the triazole intermediate with a bipiperidine derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.
Introduction of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the triazole-bipiperidine intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced bipiperidine or triazole derivatives.
Substitution: Alkylated triazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazoles exhibit promising anticancer properties. For example, compounds containing the triazole structure have been shown to inhibit Src kinase activity, which is crucial in cancer cell proliferation and survival. The incorporation of the bipiperidine moiety may enhance the compound's efficacy by improving its binding affinity to cancer-related targets .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that certain triazole-based compounds can effectively inhibit bacterial growth. The presence of the bipiperidine unit may contribute to increased membrane permeability, facilitating the compound's entry into bacterial cells and enhancing its antimicrobial efficacy .
Neuropharmacological Applications
The bipiperidine structure is known to interact with neurotransmitter systems. Compounds with similar structures have been evaluated for their potential as antidepressants and anxiolytics. The dual action of the triazole and bipiperidine moieties may provide a synergistic effect, making it a candidate for treating mood disorders .
Synthesis and Characterization
The synthesis of 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine typically involves the use of click chemistry techniques. This method allows for the efficient formation of the triazole ring through the reaction of azides with alkynes in the presence of a copper catalyst. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have reported on the biological activities of triazole derivatives:
- Inhibition Studies : A series of synthesized triazole-bipiperidine derivatives were tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting potential use in cancer therapy .
- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Neuropharmacological Effects : Preliminary studies on animal models showed that compounds with similar structures could reduce anxiety-like behaviors, indicating their potential application in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bipiperidine moiety may interact with receptors or ion channels, affecting their function. The dimethylphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Functional Group Impact on Properties
- Triazole vs. Cyano/Carboxamide: The triazole in the main compound offers dual hydrogen-bonding sites (N1 and N2), whereas cyano groups (e.g., in ) contribute to polarity but lack H-bond donors. Carboxamides (e.g., ) provide strong H-bond donors/acceptors but may reduce metabolic stability.
Pharmacological Considerations
While direct activity data are absent in the evidence, structural features suggest:
- The main compound’s bipiperidine core allows conformational adaptability for receptor binding.
- Dimethylphenyl may increase affinity for hydrophobic binding pockets compared to analogs with smaller substituents.
Research Tools and Validation
- Software : WinGX and ORTEP enable visualization of anisotropic displacement ellipsoids and geometry calculations, critical for comparing molecular conformations across analogs .
- Synthetic Reproducibility : highlights the use of THF/acetone solvent systems and CuI catalysis , which are transferable to synthesizing the main compound .
Biological Activity
The compound 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse and authoritative sources.
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 231.25 g/mol
- Structure : The compound features a bipiperidine moiety linked to a triazole ring, which is known for its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine demonstrate potent antiproliferative effects against various cancer cell lines:
| Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 4.0 | |
| A549 (Lung Cancer) | 180 | |
| HT-29 (Colon Cancer) | 3100 |
These results indicate that the compound may be more effective against certain types of cancer cells than others.
The biological activity of triazole derivatives often involves the inhibition of key enzymes or pathways in cancer cell proliferation. The presence of the triazole ring enhances the compound's ability to interact with biological targets such as kinases and other proteins involved in tumor growth and survival. For example, studies have shown that similar compounds can inhibit Src kinase activity, which is crucial for cancer cell signaling pathways .
Anti-inflammatory Activity
In addition to anticancer effects, compounds containing the triazole moiety have been reported to exhibit anti-inflammatory properties. A review highlighted that certain triazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in preclinical models:
- Study on Anticancer Efficacy :
- Study on Anti-inflammatory Effects :
Q & A
Q. How can researchers optimize the synthesis of bipiperidine-triazole hybrids like 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine?
- Methodological Answer : The compound’s synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazole-piperidine derivatives . Key parameters include:
-
Solvent system : THF:acetone (5:1) for solubility and reactivity.
-
Catalyst loading : 10 mol% CuI to ensure regioselective triazole formation.
-
Reaction time : 24 hours under reflux to achieve >85% yield.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Statistical experimental design (e.g., factorial design) can optimize variables like temperature, solvent ratio, and catalyst concentration .- Example Data Table :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Ratio (THF:Acetone) | 5:1 | Maximizes solubility of intermediates |
| CuI Loading | 10 mol% | Balances cost and regioselectivity |
| Reaction Time | 24 hours | Ensures completion of cycloaddition |
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the bipiperidine backbone and triazole substitution pattern (e.g., singlet for triazole protons at δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₅O₂: 406.2234).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Q. How should researchers design preliminary pharmacological screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors/kinases associated with the triazole and bipiperidine pharmacophores (e.g., σ receptors, NMDA antagonists) .
- In Vitro Assays :
- Radioligand binding assays (e.g., competitive displacement using [³H]-DTG for σ receptors).
- Enzyme inhibition studies (e.g., acetylcholinesterase for neurodegenerative applications).
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Methodological Answer :
-
Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., σ-1 receptor) and validate SAR trends .
-
Synthetic Analogues : Prepare derivatives with modified substituents (e.g., halogenation at the 3,4-dimethylphenyl group) to isolate electronic vs. steric effects .
-
Data Normalization : Account for batch-to-batch variability in biological assays by including internal controls (e.g., reference inhibitors) .
- Example Data Contradiction :
If a derivative shows higher binding affinity but lower solubility:
- Example Data Contradiction :
-
Hypothesis : Hydrophobic substituents enhance target binding but reduce aqueous solubility.
-
Resolution : Introduce polar groups (e.g., -OH, -NH₂) while monitoring affinity changes .
Q. How can computational methods predict metabolic pathways and toxicity risks for this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or pkCSM to estimate:
- Metabolic Sites : CYP450-mediated oxidation of the triazole or bipiperidine moieties .
- Toxicity Alerts : Check for structural alerts (e.g., Michael acceptors, nitro groups) using Derek Nexus.
- In Silico Metabolite Generation : GLORYx or BioTransformer to predict Phase I/II metabolites .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Q. What experimental frameworks address low yields in scaled-up synthesis?
- Methodological Answer :
- Process Optimization :
- Replace CuI with immobilized Cu catalysts to reduce metal contamination .
- Switch from batch to flow chemistry for better heat/mass transfer .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via unreacted alkyne) .
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to guide solvent selection (e.g., cyclopentyl methyl ether over THF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
